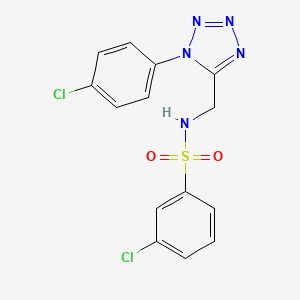

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJWIXMDZNAKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrazole ring and the sulfonamide linkage. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products with different substituents on the phenyl rings.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with changes in the oxidation state of specific atoms.

Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit significant antifungal properties. For instance, a study synthesized various phenyl(2H-tetrazol-5-yl)methanamine derivatives, which were evaluated for antifungal activity against several fungal strains. The findings indicated that certain derivatives showed promising antifungal effects, suggesting that similar modifications in 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide could enhance its antifungal efficacy .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Tetrazole-containing compounds have been linked to cytotoxic activity against various cancer cell lines. For example, studies have shown that certain tetrazole derivatives exhibit selective cytotoxicity against breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) cell lines . The incorporation of the chlorophenyl group may further enhance the compound's ability to target cancer cells effectively.

Study 1: Antifungal Evaluation

A series of experiments conducted on phenyl(2H-tetrazol-5-yl)methanamine derivatives revealed variations in antifungal activity based on structural modifications. The study highlighted that compounds with specific substituents on the tetrazole ring exhibited enhanced activity against Candida species, indicating that similar modifications in this compound could yield effective antifungal agents .

Study 2: Anticancer Activity Assessment

In another case study, researchers synthesized a range of tetrazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain compounds exhibited significant growth inhibition at low concentrations, suggesting that structural features such as the presence of a sulfonamide group might play a critical role in their anticancer activity . This reinforces the potential application of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. The tetrazole ring and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 3-chloro-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Uniqueness

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tetrazole ring and the sulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , which is known for its diverse biological activities, along with a tetrazole moiety that enhances its pharmacological profile. The presence of chlorine substituents is also significant, as halogens often influence the biological activity of organic compounds.

Biological Activity Overview

Antimicrobial Activity:

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The tetrazole ring in this compound may enhance these properties. A study indicated that similar tetrazole compounds demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, Bacillus subtilis | Inhibitory Effect |

| Related Tetrazole Derivative | Staphylococcus aureus | Significant Activity |

Anticancer Activity:

The compound's anticancer potential has also been explored. Sulfonamides are known for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research indicates that compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.22 | Apoptosis Induction |

| MCF-7 | 6.38 | Cell Cycle Arrest |

Case Studies

-

Antimicrobial Efficacy Study:

A comparative study was conducted on various sulfonamide derivatives, including the target compound, focusing on their effectiveness against bacterial strains. The results demonstrated that the compound exhibited a notable inhibitory effect on Bacillus cereus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent . -

Cytotoxicity Assessment:

Another study assessed the cytotoxicity of the compound against several cancer cell lines. The findings revealed that it effectively inhibited cell proliferation, with IC50 values comparable to established anticancer drugs like doxorubicin . Additionally, molecular docking studies suggested that the compound binds effectively to targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis: The presence of the tetrazole moiety may facilitate interactions with cellular targets that lead to programmed cell death in cancer cells.

- Cell Cycle Arrest: Evidence suggests that this compound can disrupt normal cell cycle progression, particularly at the G2/M phase, leading to decreased viability in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

- Methodology :

-

Multicomponent Reactions (MCRs) : Adapt protocols from tetrazole synthesis using isocyanide-based MCRs. For example, tert-butyl isocyanide reacts with substituted anilines and aldehydes to form tetrazole intermediates (yields: 39–49%) .

-

Sulfonamide Coupling : React 3-chlorobenzenesulfonyl chloride with the tetrazole-methylamine intermediate under basic conditions (e.g., triethylamine in dioxane) .

-

Purification : Use column chromatography (e.g., silica gel, 30% EtOAc/hexane) and recrystallization (ethanol-DMF mixtures) .

- Key Data :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Tetrazole Formation | tert-butyl isocyanide, RT, 24h | 39–49% | HRMS, NMR |

| Sulfonamide Coupling | Et₃N, dioxane, RT | 57–70% | TLC (Rf 0.42), NMR |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed within ±0.5 ppm) .

- NMR (¹H/¹³C) : Assign peaks for sulfonamide NH (~10 ppm), tetrazole protons (~8–9 ppm), and chlorophenyl groups .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Validate bond lengths (e.g., S–N: ~1.63 Å) and angles .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this sulfonamide-tetrazole hybrid?

- Approach :

- Software Tools : Refine data using SHELXL (for small-molecule accuracy) and WinGX (for geometry validation) .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .

- Case Study : A related sulfonamide (N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) showed improved R-factor (0.039) after iterative refinement .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Variables :

- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of chlorophenyl groups (yield increase: ~20%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance tetrazole cyclization .

- Data-Driven Optimization :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 68 | 98.5 |

| THF | 45 | 92.0 |

Q. How can structure-activity relationships (SARs) be explored for antimicrobial activity?

- Biological Screening :

- Assays : MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) .

- Target Analysis : Hypothesize inhibition of bacterial PPTase enzymes based on sulfonamide pharmacophores .

- SAR Insights :

- Electron-withdrawing groups (e.g., Cl) enhance membrane permeability (logP: ~3.0) .

- Tetrazole rings improve metabolic stability (t₁/₂ > 6h in microsomal assays) .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for sulfonamide-tetrazole hybrids?

- Root Cause : Variability in measurement techniques (HPLC vs. shake-flask) and substituent effects .

- Resolution :

- Computational Validation : Use XlogP3.0 software (PubChem) to reconcile experimental vs. calculated values .

- Case Example : For 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, XlogP3.0 = 3.5 vs. experimental 3.8 .

Methodological Best Practices

Q. What protocols ensure reproducibility in sulfonamide coupling reactions?

- Critical Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.